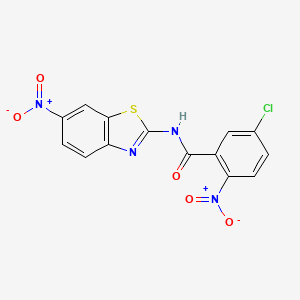

5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including medicine, agriculture, and environmental science. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, physiological effects, and biochemical properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Antitumor Agents: Benzothiazole derivatives have been synthesized and evaluated for their antitumor properties. A specific derivative exhibited significant in vivo inhibitory effects on tumor growth, underscoring the potential of these compounds in cancer therapy (Yoshida et al., 2005).

Chemical Reactivity and Applications

- Reactivity Enhancements: N,N'-di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidines, including 5-chloro and 6-nitro derivatives, have been identified as highly efficient reagents for the conversion of primary and secondary amines to diprotected guanidines, demonstrating the compound's utility in synthetic chemistry (Musiol & Moroder, 2001).

Antiparasitic Properties

- Antileishmanial and Antitrichomonas Activities: Derivatives of benzothiazole have been investigated for their in vitro antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. These studies highlighted the importance of the chemical structure of the substituent for antiprotozoal properties, with certain compounds showing promising activity against parasites (Delmas et al., 2002).

Organic Magnetic Materials

- Hydrogen Bonds in Magnetic Materials: Studies on benzimidazole-based organic magnetic materials, including derivatives like 5(6)-chloro-2-(N-tert-butyl-N-aminoxyl)benzimidazole, have explored the role of hydrogen bonds in crystal scaffolding and exchange linkers. This research contributes to the understanding of the structural factors influencing magnetic properties (Ferrer et al., 2001).

Wirkmechanismus

Target of action

Nitroaromatic compounds, like “5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide”, are often used in the synthesis of dyes, pharmaceuticals, and agrochemicals . They can interact with various biological targets, but without specific studies on this compound, it’s difficult to identify its primary targets.

Mode of action

Nitroaromatic compounds can undergo reduction reactions in biological systems, leading to the formation of reactive species that can interact with cellular components . .

Biochemical pathways

The exact biochemical pathways affected by “5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” are unknown without specific research. Nitroaromatic compounds can participate in various biochemical reactions, including redox reactions and electrophilic aromatic substitution .

Pharmacokinetics

Factors such as solubility, stability, and molecular size can influence these properties .

Action environment

The action, efficacy, and stability of “5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

Eigenschaften

IUPAC Name |

5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClN4O5S/c15-7-1-4-11(19(23)24)9(5-7)13(20)17-14-16-10-3-2-8(18(21)22)6-12(10)25-14/h1-6H,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEBRQYGCIMKFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2567993.png)

![methyl 1-[5-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinyl]-5-pentyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2567996.png)

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2567997.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-cyclohexylacetamide](/img/structure/B2567999.png)

![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2568002.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2568003.png)

![Methyl 4-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2568008.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2568011.png)

![4-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2568014.png)